molecular formula C15H9N3O2 B14002274 2-[Cyano-(4-nitrophenyl)methyl]benzonitrile CAS No. 31309-64-5

2-[Cyano-(4-nitrophenyl)methyl]benzonitrile

Cat. No.: B14002274
CAS No.: 31309-64-5
M. Wt: 263.25 g/mol
InChI Key: VNCPQGUQCTZPRV-UHFFFAOYSA-N
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Description

2-[Cyano-(4-nitrophenyl)methyl]benzonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a cyano group attached to a benzene ring, which is further substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyano-(4-nitrophenyl)methyl]benzonitrile typically involves the reaction of 4-nitrobenzyl cyanide with benzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 4-nitrobenzyl cyanide, followed by nucleophilic substitution with benzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[Cyano-(4-nitrophenyl)methyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Cyano-(4-nitrophenyl)methyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Cyano-(4-nitrophenyl)methyl]benzonitrile involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various chemical reactions. The nitrophenyl group can undergo reduction to form an amino group, which can further interact with biological molecules. The compound’s effects are mediated through its ability to form stable complexes with transition metals and other reactive species .

Comparison with Similar Compounds

Properties

CAS No.

31309-64-5

Molecular Formula

C15H9N3O2

Molecular Weight

263.25 g/mol

IUPAC Name

2-[cyano-(4-nitrophenyl)methyl]benzonitrile

InChI

InChI=1S/C15H9N3O2/c16-9-12-3-1-2-4-14(12)15(10-17)11-5-7-13(8-6-11)18(19)20/h1-8,15H

InChI Key

VNCPQGUQCTZPRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(C#N)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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